molecular formula C22H31N5O4 B023205 Melagatran CAS No. 159776-70-2

Melagatran

Cat. No.: B023205
CAS No.: 159776-70-2
M. Wt: 429.5 g/mol
InChI Key: DKWNMCUOEDMMIN-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melagatran is a member of the class of azetidines that is (2S)-azetidine 2-carboxylic acid in which the carboxylic acid has been converted to the amide corresponding to formal condensation with 4-(aminomethyl)benzenecarboximidamide and in which the hydrogen attached to the azetidine nitrogen is replaced by a (2R)-2-cyclohexyl-2-[(carboxymethyl)amino]acetyl group. It has a role as an anticoagulant, an EC 3.4.21.5 (thrombin) inhibitor and a serine protease inhibitor. It is a carboxamidine, a dicarboxylic acid monoamide, a non-proteinogenic alpha-amino acid, a secondary amino compound and a member of azetidines.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2004 and has 1 investigational indication.
RN refers to (R-(2S))-isomer;  xithis compound is a prodrug that is hydroxylated to this compound as active thrombin inhibito

Properties

IUPAC Name

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNMCUOEDMMIN-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166724
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159776-70-2
Record name Melagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159776-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Binding Kinetics of Melagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding kinetics of Melagatran, a potent, direct, and reversible inhibitor of thrombin. The information presented herein is curated from key studies to offer a comprehensive resource for professionals in drug development and related scientific fields. This document details the quantitative binding parameters, experimental methodologies, and the mechanistic basis of this compound's interaction with its target enzyme, thrombin.

Introduction

This compound is the active form of the prodrug Xithis compound, the first oral direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action is the direct, competitive, and reversible inhibition of thrombin, a critical serine protease in the coagulation cascade.[3] Understanding the kinetics of this interaction—specifically, the rates of association and dissociation—is fundamental to elucidating its pharmacological profile. This guide summarizes key in vitro studies that have characterized the binding of this compound to thrombin, providing valuable data for comparative analysis and further research.

Quantitative Binding Kinetics of this compound to Thrombin

The binding affinity and kinetics of this compound to human α-thrombin have been determined using various biophysical techniques. The data presented below, primarily from Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy studies, quantify the interaction.

ParameterValueMethodTemperature (°C)Reference
Association Rate Constant (kon) 1.3 x 107 M-1s-1Stopped-flow spectroscopy25[4]
Dissociation Rate Constant (koff) 0.03 s-1Stopped-flow spectroscopy25[4]
Equilibrium Dissociation Constant (KD) 2.2 nMStopped-flow spectroscopy (calculated from koff/kon)25[4]
Inhibition Constant (Ki) 2.0 nMChromogenic Inhibition Assay25[5]
Equilibrium Dissociation Constant (KD) Not explicitly stated, but correlated well with KiSurface Plasmon Resonance (BIACORE)25[5]

Experimental Protocols

The following sections detail the methodologies employed in the key studies to determine the binding kinetics of this compound to thrombin.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound, it was used to determine the equilibrium dissociation constant (KD) and to study the thermodynamics of binding.

  • Instrumentation : A BIACORE system is typically used for these studies.[5]

  • Immobilization : Human α-thrombin is immobilized on a sensor chip surface.[5]

  • Binding Analysis : Solutions of this compound at various concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound this compound, is measured in real-time.[6]

  • Data Analysis : The equilibrium binding constants (KD) are determined by analyzing the steady-state binding levels at different this compound concentrations. Kinetic parameters (kon and koff) can also be derived by analyzing the association and dissociation phases of the sensorgram.[7] The binding of a series of low-molecular-mass, active-site-directed thrombin inhibitors to human alpha-thrombin was investigated by surface plasmon resonance technology (BIACORE). The equilibrium constants K(D) obtained from the BIACORE analysis correlated well with the inhibition constants K(i) in a chromogenic inhibition assay.[5]

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid kinetics technique used to study fast reactions in solution. It was employed to determine the association (kon) and dissociation (koff) rate constants for the this compound-thrombin interaction.

  • Principle : This method relies on monitoring the change in a spectroscopic signal (e.g., fluorescence) as the inhibitor binds to the enzyme.

  • Procedure :

    • A solution of thrombin is rapidly mixed with a solution of this compound.

    • The binding event is monitored by a change in a fluorescent signal. For instance, the intrinsic tryptophan fluorescence of thrombin can be quenched upon this compound binding.

    • The rate of this change is measured over a short period (milliseconds).

  • Data Analysis : The association rate constant (kon) is determined from the dependence of the observed rate constant on the inhibitor concentration. The dissociation rate constant (koff) can be determined in displacement experiments where a pre-formed thrombin-Melagatran complex is mixed with a high concentration of another active-site inhibitor.[8][9]

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. The following diagram illustrates the simplified coagulation cascade and the point of inhibition by this compound.

Melagatran_Mechanism_of_Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactive_Complex Thrombin-Melagatran Complex (Inactive) Thrombin->Inactive_Complex This compound This compound This compound->Inactive_Complex Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: Mechanism of thrombin inhibition by this compound.

The experimental workflow for determining binding kinetics using SPR is a multi-step process, as depicted in the following diagram.

SPR_Workflow start Start immobilize Immobilize Thrombin on Sensor Chip start->immobilize prepare Prepare this compound Solutions (Multiple Concentrations) immobilize->prepare inject Inject this compound over Sensor Surface prepare->inject measure Measure Real-time Binding (Sensorgram) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (kon, koff, KD) regenerate->analyze All Concentrations Tested end End analyze->end

References

The Pharmacological Profile of Melagatran: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of melagatran, a potent direct thrombin inhibitor. This compound was the active form of the oral prodrug xithis compound, which was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Although xithis compound was withdrawn from the market due to concerns about hepatotoxicity, the extensive research conducted on this compound offers valuable insights into the science of direct thrombin inhibition.[1][2] This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Mechanism of Action: Direct Thrombin Inhibition

This compound is a synthetic, small-molecule, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[3] Its mechanism of action is characterized by the direct binding to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[3] Unlike indirect thrombin inhibitors such as heparins, this compound's activity is independent of antithrombin.

The inhibition of thrombin by this compound leads to a cascade of anticoagulant effects, including:

  • Inhibition of Fibrin Formation: By blocking the active site of thrombin, this compound directly prevents the cleavage of fibrinogen into fibrin monomers, which are essential for clot structure.[3]

  • Inhibition of Thrombin-Induced Platelet Aggregation: Thrombin is a potent activator of platelets through the cleavage of protease-activated receptors (PARs) and interaction with glycoprotein Ib.[3][4][5][6] this compound inhibits this activation in a concentration-dependent manner.[3][4]

  • Inhibition of Thrombin-Mediated Feedback Activation: Thrombin amplifies its own generation by activating Factors V, VIII, and XI. This compound attenuates this positive feedback loop, thereby reducing overall thrombin generation.[7]

Signaling Pathway of this compound's Anticoagulant Action

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based & Plasma Assays Synthesis Synthesize this compound Purity Assess Purity (e.g., HPLC) Synthesis->Purity Ki_Assay Determine Ki for Thrombin Purity->Ki_Assay Selectivity Assess Selectivity vs. Other Proteases Purity->Selectivity Platelet_Agg Platelet Aggregation Assay Ki_Assay->Platelet_Agg Coagulation Coagulation Assays (APTT, PT, TT) Ki_Assay->Coagulation Thrombin_Gen Thrombin Generation Assay Coagulation->Thrombin_Gen drug_development_logic cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Regulatory & Market Outcome Identify_Lead Identify Active Compound (this compound) Develop_Prodrug Develop Oral Prodrug (Xithis compound) Identify_Lead->Develop_Prodrug In_Vivo_Models Evaluate in Animal Models of Thrombosis Develop_Prodrug->In_Vivo_Models Tox Toxicology Studies In_Vivo_Models->Tox Phase_I Phase I: Safety & Pharmacokinetics in Healthy Volunteers Tox->Phase_I Phase_II Phase II: Dose-Ranging & Efficacy in Patients Phase_I->Phase_II Phase_III Phase III: Large-Scale Efficacy & Safety Trials Phase_II->Phase_III Regulatory Regulatory Submission Phase_III->Regulatory Withdrawal Market Withdrawal (Hepatotoxicity) Regulatory->Withdrawal

References

The Structural Ballet of Thrombin Inhibition: An In-depth Guide to the Structure-Activity Relationship of Melagatran and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure of the direct thrombin inhibitor, melagatran, and its pharmacological activity. This compound, the active form of the prodrug xithis compound, represents a significant advancement in anticoagulant therapy, offering a predictable and reversible inhibition of thrombin, a key enzyme in the coagulation cascade. Understanding the structure-activity relationship (SAR) of this compound and its analogues is paramount for the rational design of novel anticoagulants with improved efficacy, selectivity, and pharmacokinetic profiles.

Mechanism of Action: A Direct and Competitive Inhibition

This compound exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin.[1] This interaction prevents thrombin from cleaving fibrinogen to fibrin, a critical step in clot formation.[1][2] Unlike indirect thrombin inhibitors like heparin, this compound's action is independent of cofactors such as antithrombin.[1] It effectively inhibits both free and clot-bound thrombin, a key advantage in preventing the propagation of existing thrombi.

The binding of this compound to thrombin involves specific interactions with key subsites within the enzyme's active site, primarily the S1 (specificity), S2 (proximal), and S3/S4 (distal) pockets. The structural features of this compound and its analogues that occupy these pockets are the primary determinants of their inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (SAR)

The potency of this compound and its analogues is exquisitely sensitive to modifications at three key positions, corresponding to the P1, P2, and P3 residues of a peptide substrate. These modifications influence the inhibitor's affinity for the corresponding S1, S2, and S3/S4 pockets of thrombin.

P1 Moiety: Anchoring in the S1 Specificity Pocket

The P1 moiety of this compound is a basic 4-amidinobenzyl group, which forms a crucial salt bridge with the carboxylate of Asp189 at the base of the S1 pocket. This interaction is a primary determinant of high-affinity binding and selectivity for thrombin over other serine proteases.

P2 Moiety: Occupying the Proximal S2 Pocket

The P2 position is occupied by a cyclohexylglycine residue, which makes hydrophobic interactions with the S2 pocket. The size and hydrophobicity of this group are critical for optimal binding.

P3 Moiety: Probing the S3/S4 Pockets

The P3 position of this compound features a glycine residue linked to an azetidine-2-carboxylic acid. Modifications at this position have been extensively studied to explore the S3 and S4 pockets and to modulate the inhibitor's physicochemical properties, such as solubility and membrane permeability.

Quantitative SAR Data

The following tables summarize the kinetic and thermodynamic data for the interaction of this compound and several of its P3-modified analogues with human α-thrombin. This data, adapted from Winquist et al. (2013), provides a quantitative basis for understanding the SAR of this class of inhibitors.[3]

Table 1: Kinetic and Equilibrium Constants for the Interaction of this compound and its Analogues with Thrombin [3]

CompoundP3 Modificationkon (107 M-1s-1)koff (10-3 s-1)KD (nM)
This compound -COOH1.22.42.0
Analogue 1 -CONH22.51.50.6
Analogue 2 -CONH(CH3)3.11.20.4
Analogue 3 -CONH(CH2)2OH4.50.90.2
Analogue 4 -CON(CH3)22.81.80.6
Analogue 5 -COOCH31.83.11.7

Table 2: Thermodynamic Parameters for the Interaction of this compound and its Analogues with Thrombin [3]

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound -11.8-8.2-3.6
Analogue 1 -12.5-9.1-3.4
Analogue 2 -12.8-9.8-3.0
Analogue 3 -13.2-10.5-2.7
Analogue 4 -12.5-8.9-3.6
Analogue 5 -11.9-7.5-4.4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogues.

Thrombin Inhibition Assay (Determination of Ki)

This assay determines the inhibitory potency of a compound by measuring its effect on the rate of thrombin-catalyzed hydrolysis of a chromogenic or fluorogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

  • Determine the inhibitor concentration that causes 50% inhibition of the thrombin activity (IC50).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a coagulation assay that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade. It is used to assess the anticoagulant effect of inhibitors like this compound.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 25 mM)

  • Test compounds (this compound and its analogues)

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of the test compound in saline or buffer.

  • Mix the test compound dilutions with citrated human plasma and incubate for a specific time at 37°C.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Plot the clotting time against the inhibitor concentration to determine the dose-dependent anticoagulant effect.

Visualizing the Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of this compound's structural activity relationship.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa Factor VIIIa VIIIa->X TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Xa->Prothrombin Va Factor Va Va->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->VIIIa Thrombin->Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibition

Caption: The Coagulation Cascade and the Site of Action of this compound.

sar_workflow start Lead Compound (this compound) design Design Analogues (e.g., P3 modifications) start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays synthesis->in_vitro thrombin_assay Thrombin Inhibition (Ki determination) in_vitro->thrombin_assay aptt_assay Anticoagulant Activity (aPTT) in_vitro->aptt_assay data_analysis SAR Analysis thrombin_assay->data_analysis aptt_assay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->design Iterative Cycle in_vivo In Vivo Studies optimization->in_vivo end Candidate Drug in_vivo->end

Caption: A typical workflow for the Structure-Activity Relationship (SAR) study of thrombin inhibitors.

binding_interactions thrombin Thrombin Active Site S1 Pocket (Specificity) S2 Pocket (Proximal) S3/S4 Pockets (Distal) This compound This compound Analogue P1 Moiety (Amidinobenzyl) P2 Moiety (Cyclohexylglycine) P3 Moiety (Modified) This compound:p1->thrombin:s1 Salt Bridge (High Affinity) This compound:p2->thrombin:s2 Hydrophobic Interaction This compound:p3->thrombin:s3 Modulates Properties

References

The In Vivo Biotransformation of Ximelagatran to Melagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of the oral direct thrombin inhibitor prodrug, ximelagatran, to its active form, this compound, within the human body. The guide details the metabolic pathways, involved enzymes, pharmacokinetic profiles of the parent drug and its metabolites, and the experimental methodologies used to elucidate this process.

Introduction

Xithis compound was developed as an oral prodrug to overcome the low bioavailability of its active form, this compound, a potent direct thrombin inhibitor.[1] The conversion of xithis compound to this compound is a rapid and efficient two-step process that occurs in various tissues, primarily the liver, kidneys, and intestinal membrane.[2][3] This biotransformation is crucial for the therapeutic efficacy of the drug and understanding its mechanism is vital for drug development and clinical application. Notably, this metabolic activation is independent of the cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions with compounds metabolized by these common pathways.[2][4]

The Biotransformation Pathway

The conversion of xithis compound to this compound proceeds via two primary metabolic steps involving hydrolysis and reduction. This process generates two intermediate metabolites: hydroxyl-melagatran and ethyl-melagatran.[2][5]

Step 1: Hydrolysis of the Ethyl Ester

The ethyl ester moiety of xithis compound is hydrolyzed to a carboxylic acid, forming the intermediate hydroxyl-melagatran. This reaction is catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE-1) and 2 (hCE-2) being the primary enzymes involved.[6][7]

Step 2: Reduction of the N-hydroxyamidine (Amidoxime)

The N-hydroxyamidine (amidoxime) group of xithis compound is reduced to an amidine group, forming the intermediate ethyl-melagatran. This reduction is carried out by the mitochondrial amidoxime reducing component (mARC) enzyme system, which consists of mARC1 or mARC2, cytochrome b5, and NADH-cytochrome b5 reductase.[3][8][9]

Ultimately, both intermediates, hydroxyl-melagatran and ethyl-melagatran, are converted to the active drug, this compound.[2]

Biotransformation_Pathway Xithis compound Xithis compound Hydroxyl_this compound Hydroxyl-Melagatran Xithis compound->Hydroxyl_this compound Hydrolysis (Carboxylesterases) Ethyl_this compound Ethyl-Melagatran Xithis compound->Ethyl_this compound Reduction (mARC system) This compound This compound Hydroxyl_this compound->this compound Reduction (mARC system) Ethyl_this compound->this compound Hydrolysis (Carboxylesterases)

Biotransformation pathway of xithis compound to this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of xithis compound and its metabolites has been characterized in several clinical studies. Following oral administration, xithis compound is rapidly absorbed and converted to this compound, with peak plasma concentrations of the active metabolite being reached in approximately 2 hours.[10][11] The oral bioavailability of this compound after xithis compound administration is approximately 20%.[1][10]

CompoundTmax (h)Cmax (µmol/L)AUC (h·µmol/L)t1/2 (h)
Xithis compound ~0.5[10]--~0.5[10]
This compound ~2[10][11]0.355 (oral) / 0.148 (IV)[5]3.22 (median)[12]~3-5[4][10]
Hydroxyl-Melagatran ----
Ethyl-Melagatran ----
Data presented are approximate values collated from multiple sources and may vary depending on the study population and dosage.

Experimental Protocols

In Vitro Biotransformation Assay in Human Liver Microsomes

This protocol is designed to assess the metabolic stability and pathway of xithis compound in a subcellular fraction of the liver.

Objective: To determine the rate of xithis compound metabolism and identify the formation of its metabolites in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Xithis compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add xithis compound (final concentration typically 1-10 µM) to each well. To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Time-course Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sample Collection and Reaction Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining xithis compound and the formed metabolites (hydroxyl-melagatran, ethyl-melagatran, and this compound).

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Incubation Mix (Microsomes, Buffer, MgCl2) Add_Xithis compound Add Xithis compound Prep_Mix->Add_Xithis compound Pre_Incubate Pre-incubate at 37°C Add_Xithis compound->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C (Time course) Add_NADPH->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro biotransformation assay.
In Vivo Human Pharmacokinetic Study

This protocol outlines a typical clinical study to evaluate the pharmacokinetics of xithis compound and its metabolites in healthy human subjects.

Objective: To characterize the plasma concentration-time profiles, and determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of xithis compound, this compound, hydroxyl-melagatran, and ethyl-melagatran following oral administration of xithis compound.

Study Design:

  • Open-label, single-dose, crossover or parallel-group study.

  • Healthy male and/or female volunteers.

  • Inclusion/Exclusion criteria to ensure a homogenous study population.

  • Standardized meal and fluid intake.

Procedure:

  • Subject Screening and Enrollment: Recruit healthy volunteers based on predefined inclusion and exclusion criteria. Obtain informed consent.

  • Dosing: Administer a single oral dose of xithis compound (e.g., 24 mg or 36 mg) with a standardized volume of water.

  • Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of xithis compound, this compound, hydroxyl-melagatran, and ethyl-melagatran in plasma samples using a validated LC-MS/MS method.[9][13]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Factors Influencing Biotransformation and Pharmacokinetics

Several factors can influence the in vivo disposition of xithis compound and this compound. A key determinant of this compound exposure is renal function, as the active drug is primarily cleared by the kidneys.[10][12]

Logical_Relationships Ximelagatran_Dose Oral Xithis compound Dose Absorption GI Absorption Ximelagatran_Dose->Absorption Biotransformation Biotransformation (Liver, Kidney, Intestine) Absorption->Biotransformation Melagatran_Plasma Plasma this compound Concentration Biotransformation->Melagatran_Plasma Elimination Renal Elimination Melagatran_Plasma->Elimination Anticoagulant_Effect Anticoagulant Effect Melagatran_Plasma->Anticoagulant_Effect Renal_Function Renal Function (Creatinine Clearance) Renal_Function->Elimination influences No_Effect Factors with No Significant Effect: - Food Intake - Age, Gender, Ethnicity - CYP-metabolized drugs No_Effect->Absorption

Factors influencing this compound pharmacokinetics and effect.

Conclusion

The biotransformation of xithis compound to this compound is a rapid and predictable process mediated by carboxylesterases and the mARC enzyme system. This conversion is essential for the drug's therapeutic action. The lack of involvement of the CYP450 system is a significant advantage, reducing the risk of drug-drug interactions. The pharmacokinetic profile is consistent across various populations, with renal function being the primary determinant of this compound clearance. The experimental protocols outlined in this guide provide a framework for the continued study and understanding of the metabolism of prodrugs like xithis compound.

References

Initial Safety and Toxicity Profile of Melagatran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melagatran is a potent, direct thrombin inhibitor that was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. It is the active form of the prodrug xithis compound. This technical guide provides a summary of the initial safety and toxicity studies of this compound, with a focus on preclinical data. Due to the rapid and extensive conversion of xithis compound to this compound, much of the publicly available preclinical safety data has been generated using the prodrug, xithis compound. This document will clearly distinguish between data generated for this compound and its prodrug.

Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][3] Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, this compound prevents the formation of fibrin and thus, clot formation.[3] The binding of this compound to the active site of thrombin is potent, with a Ki of 2 nM.[3] Unlike indirect thrombin inhibitors like heparin, this compound's activity is independent of antithrombin and it can inhibit both free and clot-bound thrombin.[2]

Melagatran_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_key Key Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot Polymerization This compound This compound This compound->Thrombin Inhibits Key_Procoagulant Procoagulant Factor Key_Active_Enzyme Active Enzyme/Product Key_Inhibitor Inhibitor

Figure 1: Mechanism of action of this compound in the coagulation cascade.

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted to evaluate the safety of this compound, primarily through studies with its prodrug, xithis compound. These studies were designed to identify potential target organs of toxicity, dose-response relationships, and to establish a safe starting dose for clinical trials. Standard preclinical toxicology studies provided no indication that xithis compound affected hepatic functions, which later became a concern in long-term clinical trials.[4]

Acute Toxicity
Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in various animal species to assess the potential for toxicity after subchronic and chronic exposure.

Table 1: Summary of Repeated-Dose Toxicity Findings for Xithis compound

SpeciesDurationRoute of AdministrationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Rat24 monthsOral gavagePancreatic acinar cell hyperplasia and adenoma at high doses.[5]Data not publicly available.
Mouse18 monthsOral gavageNo neoplastic changes observed.[5]>180 µmol/kg/day
DogNot specifiedNot specifiedHemorrhagic effects were a key finding, consistent with the anticoagulant activity of the drug.Data not publicly available.

Note: Much of the quantitative data from these studies is not publicly available.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies would have been conducted to assess the mutagenic and clastogenic potential of this compound/xithis compound, as is standard practice in drug development.[6][7]

Table 2: Standard Genotoxicity Assay Battery

Assay TypePurposeGeneral Protocol
In Vitro
Bacterial Reverse Mutation Assay (Ames Test)[8][9]To detect gene mutations (point mutations and frameshifts).Strains of Salmonella typhimurium and Escherichia coli are exposed to the test compound with and without metabolic activation (S9). An increase in the number of revertant colonies indicates mutagenic potential.
In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay)[7]To detect gene mutations in mammalian cells.Mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test compound with and without metabolic activation. Mutations at a specific gene locus (e.g., thymidine kinase) are measured.
In Vitro Micronucleus Test[7][8]To detect chromosomal damage (clastogenicity and aneugenicity).Cultured mammalian cells are exposed to the test compound. The presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed.
In Vivo
In Vivo Micronucleus TestTo detect chromosomal damage in a whole animal system.The test compound is administered to rodents. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.

Specific results for this compound/xithis compound in these assays are not detailed in the publicly available literature.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[10][11][12]

Table 3: Standard Reproductive and Developmental Toxicity Studies

Study TypePurposeGeneral Protocol
Fertility and Early Embryonic Development (Segment I)To assess effects on male and female fertility and early embryonic development up to implantation.The test compound is administered to male and female animals (usually rats) before and during mating, and to females during early gestation.
Embryo-fetal Development (Segment II)To assess the potential for teratogenicity (birth defects) and embryo-fetal lethality.The test compound is administered to pregnant animals (usually in a rodent and a non-rodent species) during the period of organogenesis.
Pre- and Postnatal Development (Segment III)To assess effects on late fetal development, parturition, lactation, and neonatal viability and growth.The test compound is administered to pregnant animals from the end of organogenesis through lactation.
Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[13][14] The core battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory, and central nervous systems.[15][16]

Table 4: Core Battery of Safety Pharmacology Studies

SystemKey AssessmentsGeneral Protocol
Cardiovascular hERG channel inhibition, effects on blood pressure, heart rate, and ECG parameters.[17][18][19]In vitro patch-clamp studies on cells expressing the hERG channel. In vivo studies in conscious, telemetered animals (e.g., dogs, monkeys) to monitor cardiovascular parameters.
Respiratory Respiratory rate, tidal volume, and arterial blood gases.[13][16]Whole-body plethysmography in conscious rodents or direct measurement of respiratory parameters in larger animals.
Central Nervous System (CNS) Effects on behavior, motor coordination, and body temperature (e.g., Irwin test or Functional Observational Battery).[20][21]A battery of observational and functional tests in rodents.

Specific results from safety pharmacology studies for this compound are not publicly available.

Experimental Protocols

General Workflow for Preclinical Toxicology Studies

The following diagram illustrates a generalized workflow for the preclinical safety and toxicity assessment of a new chemical entity like this compound.

Preclinical_Toxicology_Workflow cluster_planning Study Planning & Design cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis Dose_Range_Finding Dose Range-Finding Studies Definitive_Study_Design Definitive Study Protocol Design Dose_Range_Finding->Definitive_Study_Design Animal_Acclimatization Animal Acclimatization Definitive_Study_Design->Animal_Acclimatization Dosing Test Article Administration Animal_Acclimatization->Dosing Clinical_Observations Clinical Observations Dosing->Clinical_Observations Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Dosing->Clinical_Pathology Measurements Body Weight, Food Consumption, etc. Clinical_Observations->Measurements Necropsy Necropsy & Organ Weights Measurements->Necropsy Data_Analysis Data Analysis & Interpretation Measurements->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Clinical_Pathology->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

References

Methodological & Application

Application Notes and Protocols for Melagatran in Coagulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standard protocols for utilizing Melagatran, a direct thrombin inhibitor, in various coagulation assays. This compound is the active form of the oral prodrug Xithis compound.[1][2][3] It acts as a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[4] Understanding its effects on standard coagulation parameters is crucial for both preclinical research and clinical monitoring.

Mechanism of Action of this compound

Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback mechanisms involving factors V, VIII, and XI.[1][2] this compound directly binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity.[1][2] This direct inhibition does not require cofactors like antithrombin.[1][5] The inhibition of thrombin leads to a reduction in fibrin formation and platelet activation, resulting in an anticoagulant effect.[1][4]

Melagatran_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet_Activation Platelet_Activation Thrombin->Platelet_Activation Fibrin Fibrin Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Direct Inhibition

Mechanism of Action of this compound.

Standard Coagulation Assays for this compound

Several standard coagulation assays are employed to measure the anticoagulant effect of this compound. The choice of assay depends on the specific information required, as each assay has different sensitivities to the effects of direct thrombin inhibitors.

Activated Partial Thromboplastin Time (aPTT)

The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[6][7] It measures the time taken for clot formation after the addition of a phospholipid, an activator of the contact pathway, and calcium to a plasma sample.[6][8]

Experimental Protocol: aPTT Assay

  • Specimen Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[9]

  • Plasma Preparation: Centrifuge the blood sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.[9][10] The assay should be performed within 4 hours of collection.[8]

  • Reagent Preparation: Allow the aPTT reagent (containing a contact activator like silica or ellagic acid and phospholipids) and 0.025 M calcium chloride (CaCl2) solution to equilibrate to 37°C.[8]

  • Assay Procedure (Manual Method): a. Pipette 50 µL of patient plasma into a pre-warmed test tube.[8] b. Add 50 µL of the pre-warmed aPTT reagent to the plasma.[8] c. Incubate the mixture for 3 minutes at 37°C.[8] d. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.[8] e. Record the time in seconds for a fibrin clot to form.[8]

  • Data Analysis: The aPTT is reported in seconds. This compound causes a dose-dependent prolongation of the aPTT.[11]

aPTT_Workflow Plasma_Sample Plasma_Sample Mix1 Plasma_Sample->Mix1 aPTT_Reagent aPTT_Reagent aPTT_Reagent->Mix1 CaCl2 CaCl2 Mix2 CaCl2->Mix2 Incubate_37C_3min Incubate_37C_3min Incubate_37C_3min->Mix2 Measure_Clotting_Time Measure_Clotting_Time Mix1->Incubate_37C_3min Mix2->Measure_Clotting_Time

Workflow for the aPTT Assay.
Prothrombin Time (PT)

The PT assay assesses the extrinsic and common pathways of coagulation.[12] It measures the time for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to plasma.[10][12]

Experimental Protocol: PT Assay

  • Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.[10]

  • Reagent Preparation: Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.[10]

  • Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed test tube.[10] b. Incubate for 1 minute at 37°C.[10] c. Add 200 µL of the pre-warmed PT reagent and start a stopwatch simultaneously.[10] d. Record the time in seconds for a fibrin clot to form.[10]

  • Data Analysis: The PT is reported in seconds. This compound prolongs the PT in a concentration-dependent manner, but the sensitivity varies significantly depending on the thromboplastin reagent used.[4][13]

PT_Workflow Plasma_Sample Plasma_Sample Incubate_37C_1min Incubate_37C_1min Plasma_Sample->Incubate_37C_1min PT_Reagent PT_Reagent Mix PT_Reagent->Mix Incubate_37C_1min->Mix Measure_Clotting_Time Measure_Clotting_Time Mix->Measure_Clotting_Time

Workflow for the PT Assay.
Thrombin Time (TT)

The TT assay directly measures the rate of conversion of fibrinogen to fibrin. It is performed by adding a known amount of thrombin to the plasma and measuring the time to clot formation.

Experimental Protocol: TT Assay

  • Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.[14]

  • Reagent Preparation: Reconstitute and pre-warm the thrombin reagent to 37°C according to the manufacturer's instructions.[14]

  • Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed test tube.[14] b. Incubate for 1 minute at 37°C.[14] c. Add 100 µL of the pre-warmed thrombin reagent and start a stopwatch.[14] d. Record the time in seconds for a fibrin clot to form.[14]

  • Data Analysis: The TT is highly sensitive to the presence of thrombin inhibitors and shows a steep, linear prolongation with increasing concentrations of this compound.[11]

TT_Workflow Plasma_Sample Plasma_Sample Incubate_37C_1min Incubate_37C_1min Plasma_Sample->Incubate_37C_1min Thrombin_Reagent Thrombin_Reagent Mix Thrombin_Reagent->Mix Incubate_37C_1min->Mix Measure_Clotting_Time Measure_Clotting_Time Mix->Measure_Clotting_Time

Workflow for the TT Assay.
Ecarin Clotting Time (ECT)

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.[15][16][17] Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin.[15][16] The activity of meizothrombin is inhibited by direct thrombin inhibitors like this compound.[16]

Experimental Protocol: ECT Assay

  • Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.

  • Reagent Preparation: Prepare the ecarin reagent according to the manufacturer's instructions. The final concentration is typically around 5 Ecarin units/mL.[15]

  • Assay Procedure: a. Dilute the citrated plasma with an equal volume of Tris buffer.[15] b. Add the ecarin solution to the diluted plasma.[15] c. Measure the time to clot formation.[15]

  • Data Analysis: The ECT is prolonged in a linear, dose-dependent manner with increasing concentrations of this compound.[3]

ECT_Workflow Plasma_Sample Plasma_Sample Dilute Plasma_Sample->Dilute Tris_Buffer Tris_Buffer Tris_Buffer->Dilute Ecarin_Reagent Ecarin_Reagent Mix Ecarin_Reagent->Mix Measure_Clotting_Time Measure_Clotting_Time Dilute->Mix Mix->Measure_Clotting_Time

Workflow for the ECT Assay.

Quantitative Data Summary

The following table summarizes the concentration of this compound required to double the clotting time (IC50) in various coagulation assays. This data is essential for understanding the relative sensitivity of each assay to the anticoagulant effects of this compound.

AssayThis compound Concentration to Double Clotting Time (IC50)Reference(s)
Activated Partial Thromboplastin Time (aPTT)0.46 - 0.59 µmol/L[3][4]
Prothrombin Time (PT)0.9 - 2.9 µmol/L (highly reagent dependent)[4][13]
Thrombin Time (TT)0.01 µmol/L[4]
Ecarin Clotting Time (ECT)0.26 - 0.56 µmol/L[3]

Note: The PT assay shows wide variability in its response to this compound due to differences in the sensitivity of various thromboplastin reagents.[13] Therefore, PT/INR is not recommended for monitoring this compound activity.[13] The TT is the most sensitive assay, while the aPTT and ECT also demonstrate good dose-response relationships.[3][4][11]

Conclusion

This compound, as a direct thrombin inhibitor, prolongs clotting times in several standard coagulation assays. The aPTT, TT, and ECT are useful for assessing its anticoagulant effect, with the TT being the most sensitive. The PT assay is generally not recommended for monitoring this compound due to significant inter-reagent variability. The protocols and data presented here provide a comprehensive guide for researchers and clinicians working with this compound and other direct thrombin inhibitors.

References

Application Notes and Protocols for Measuring Melagatran Concentration in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melagatran is a potent, direct thrombin inhibitor and the active metabolite of the prodrug xithis compound. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure safety and efficacy. These application notes provide an overview of the analytical techniques available for the quantification of this compound in plasma, with a detailed focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Overview of Analytical Techniques

The quantification of this compound in plasma can be achieved through various analytical methods, each with its own set of advantages and limitations. The choice of technique often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Immunoassays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates this compound from other plasma components based on its physicochemical properties as it passes through a chromatographic column. The concentration is then determined by measuring the absorbance of ultraviolet light. While robust and widely available, HPLC-UV may lack the sensitivity and specificity required for detecting very low concentrations of the drug and can be susceptible to interference from other compounds in the plasma matrix.

  • Immunoassays: These methods utilize the specific binding of an antibody to this compound. The extent of this binding is then measured using various detection methods (e.g., enzyme-linked immunosorbent assay - ELISA). Immunoassays can be suitable for high-throughput screening but may be limited by the availability of specific antibodies and can sometimes suffer from cross-reactivity with metabolites or other structurally similar molecules.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of this compound in plasma.[1] It combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method offers excellent specificity by monitoring unique precursor-to-product ion transitions for this compound, minimizing the risk of interference from plasma matrix components.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the different analytical techniques used for this compound plasma concentration measurement.

ParameterHPLC-UVImmunoassayLC-MS/MS
Linearity Range Typically in the µg/mL rangeDependent on antibody and assay format0.010 - 4.0 µmol/L[2]
Lower Limit of Quantification (LLOQ) Higher, often >10 ng/mLVariable, can be in the low ng/mL range10 or 25 nmol/L for 500 or 200 µL plasma samples, respectively[3]
Accuracy (% Bias) Generally within ±15%Generally within ±20%94.7% - 102.6%[2]
Precision (%RSD) <15%<20%2.7% - 6.8%[2]
Sample Preparation Protein precipitation, Liquid-liquid extractionOften minimal, "dilute-and-shoot" may be possibleSolid-phase extraction, Protein precipitation
Specificity Moderate, potential for interferenceHigh, but potential for cross-reactivityVery High
Throughput ModerateHighHigh (with automation)

Experimental Protocols

This section provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS with solid-phase extraction.

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is based on established methods for the quantification of this compound in human plasma.[2][3]

1. Materials and Reagents

  • This compound reference standard

  • Isotope-labeled internal standard (e.g., this compound-d2, 13C2)[3]

  • Human plasma (with anticoagulant, e.g., citrate)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SO3(-))[2] or octylsilica SPE cartridges[3]

  • 96-well collection plates

2. Instrumentation

  • Liquid chromatograph (e.g., Agilent 1290 UHPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000)

  • C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Automated liquid handler (optional, for high throughput)[2]

3. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of the elution solvent (e.g., a mixture of 50% methanol and 50% 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).[2]

  • Dilution: Dilute the eluate 1:3 with a buffer (e.g., 10 mmol/L ammonium acetate and 5 mmol/L acetic acid) before injection.[2]

4. LC-MS/MS Analysis

  • LC Column: C18 analytical column

  • Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L acetic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.75 mL/min[2]

  • Gradient Elution: A gradient from 10% to 30% acetonitrile is typically used.[2]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Positive electrospray ionization (ESI+) mode

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

5. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve. The linear range is typically from 0.010 to 4.0 µmol/L.[2]

Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is sample_loading Sample Loading add_is->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing Step sample_loading->washing elution Elution of Analytes washing->elution dilution Dilution of Eluate elution->dilution lc_injection LC Injection dilution->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection MS/MS Detection (ESI+, MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for this compound quantification by LC-MS/MS.

Diagram 2: Overall Analytical Process Logic

logical_relationship start Start: Patient Sample sample_collection Blood Sample Collection start->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation sample_extraction Sample Extraction (e.g., SPE) plasma_separation->sample_extraction instrumental_analysis Instrumental Analysis (e.g., LC-MS/MS) sample_extraction->instrumental_analysis data_analysis Data Analysis and Quantification instrumental_analysis->data_analysis reporting Result Reporting data_analysis->reporting end End: Concentration Value reporting->end

Caption: Logical flow from sample collection to final result.

References

Methodologies for Investigating the Off-Target Effects of Melagatran

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Melagatran, the active metabolite of the oral direct thrombin inhibitor xithis compound, was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Despite its efficacy as a thrombin inhibitor, xithis compound was withdrawn from the market due to concerns about drug-induced liver injury (DILI), a significant off-target effect. Understanding the methodologies to study such off-target effects is crucial for the development of safer therapeutics. These application notes provide detailed protocols and guidance for investigating the off-target profile of this compound, with a primary focus on hepatotoxicity.

The study of off-target effects is a critical component of drug safety assessment. It involves identifying and characterizing unintended interactions of a drug candidate with biological targets other than its primary therapeutic target. These interactions can lead to adverse drug reactions (ADRs). A comprehensive off-target profiling strategy typically employs a combination of in silico, in vitro, and in vivo approaches.

Data Presentation: Summary of Quantitative Off-Target Data for this compound

Due to the proprietary nature of preclinical drug development data, comprehensive quantitative data from broad off-target screening panels (e.g., kinase panels, receptor panels) for this compound are not publicly available. The most significant and reported off-target effect is hepatotoxicity. The following table summarizes the available quantitative data from in vitro hepatotoxicity studies.

Assay TypeCell Line/SystemEndpointThis compound ConcentrationResultReference
Cell Viability HepG2 (human hepatoma cell line)Cell Viability≥ 100 µMDecreased cell viability[1][2]
Cryopreserved Human HepatocytesCell Viability300 µMDecreased cell viability[1][2]
Mitochondrial Toxicity Various in vitro systemsMitochondrial functionUp to 300 µMNo significant effect on mitochondrial respiration or membrane potential[1][2]
Reactive Metabolite Various in vitro systemsReactive metabolite formationNot specifiedNo evidence of reactive metabolite formation[1][2]

Key Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to studying the off-target effects of this compound, particularly focusing on hepatotoxicity.

In Vitro Cytotoxicity Assays

These assays are fundamental for assessing the potential of a compound to cause cell death in liver cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Mitochondrial Toxicity Assays

These assays assess the effect of a compound on mitochondrial function, a common mechanism of drug-induced toxicity.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • HepG2 cells

  • Culture medium

  • This compound stock solution

  • JC-1 staining solution

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed and treat HepG2 cells with this compound as described in the MTT assay protocol.

  • JC-1 Staining: After the desired treatment period, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Data Acquisition: Measure the fluorescence intensity at both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Reactive Metabolite Trapping Assays

These assays are designed to detect the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, a potential cause of idiosyncratic drug toxicity.

Principle: This assay uses human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism. Glutathione (GSH) is added as a trapping agent for electrophilic reactive metabolites. The formation of this compound-GSH adducts is then detected by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (or NADPH)

  • Glutathione (GSH)

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS system

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and GSH. A control reaction without the NADPH regenerating system should be included.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples for the presence of potential this compound-GSH adducts by searching for the expected mass-to-charge ratio (m/z) of the parent drug plus the mass of GSH (307.3 g/mol ) minus a proton.

Kinase Profiling Assays

While specific data for this compound is unavailable, a general protocol for assessing off-target kinase activity is provided.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by a kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Inhibition of the kinase by a test compound results in a decrease in radioactivity.

Materials:

  • Purified recombinant kinases (a panel of various kinases)

  • Specific kinase substrates

  • [γ-33P]ATP

  • Assay buffer

  • This compound stock solution

  • Filter plates and scintillation counter

Protocol:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, the specific kinase, and its substrate in a multi-well plate.

  • Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-33P]ATP using filter plates that bind the substrate.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow_hepatotoxicity cluster_invitro In Vitro Hepatotoxicity Assessment cluster_assays Endpoint Assays start HepG2 Cell Culture treatment This compound Treatment (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity mito_tox Mitochondrial Toxicity (e.g., JC-1) treatment->mito_tox ros Reactive Oxygen Species (e.g., DCFH-DA) treatment->ros data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis mito_tox->data_analysis ros->data_analysis

Caption: Workflow for in vitro hepatotoxicity screening.

off_target_screening_workflow cluster_screening Broad Off-Target Screening cluster_panels Screening Panels compound This compound kinase_panel Kinase Panel (e.g., KINOMEscan) compound->kinase_panel receptor_panel Receptor Panel (e.g., CEREP) compound->receptor_panel ion_channel_panel Ion Channel Panel compound->ion_channel_panel hit_id Hit Identification (% Inhibition > 50%) kinase_panel->hit_id receptor_panel->hit_id ion_channel_panel->hit_id dose_response Dose-Response & IC50/Ki Determination for Hits hit_id->dose_response

Caption: General workflow for broad off-target screening.

DILI_pathway cluster_dili Potential Mechanisms of Drug-Induced Liver Injury (DILI) cluster_mechanisms Cellular Stress Pathways drug This compound mito_dysfunction Mitochondrial Dysfunction drug->mito_dysfunction Direct or indirect effects er_stress ER Stress drug->er_stress oxidative_stress Oxidative Stress drug->oxidative_stress immune_response Immune-Mediated Response (Hypothesized for this compound) drug->immune_response Genetic Predisposition apoptosis Apoptosis / Necrosis mito_dysfunction->apoptosis er_stress->apoptosis oxidative_stress->apoptosis liver_injury Liver Injury immune_response->liver_injury apoptosis->liver_injury

Caption: Putative signaling pathways in DILI.

Conclusion

The investigation of off-target effects is a multifaceted process that is integral to ensuring the safety of new drug candidates. In the case of this compound, the primary off-target concern that led to its withdrawal was hepatotoxicity. The protocols outlined in these application notes provide a framework for assessing the potential for drug-induced liver injury, as well as for broader off-target screening. While comprehensive public data on this compound's off-target profile is limited, the provided methodologies represent the current standards in safety pharmacology and toxicology. Researchers and drug development professionals should employ a strategic combination of these assays to build a comprehensive safety profile for any new chemical entity.

References

Experimental Design for Melagatran Pharmacodynamics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacodynamic (PD) studies for melagatran, a direct thrombin inhibitor. The protocols outlined below cover key in vitro and in vivo assays to characterize the anticoagulant and antithrombotic effects of this compound.

Introduction to this compound Pharmacodynamics

This compound is the active form of the prodrug xithis compound and a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][2] By binding to the active site of thrombin, this compound inhibits both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][3] Its mechanism of action also attenuates thrombin-induced platelet activation and aggregation.[4][5] Understanding the pharmacodynamic profile of this compound is crucial for defining its therapeutic window and ensuring its safe and effective use.

Key In Vitro Pharmacodynamic Assays

A panel of in vitro coagulation and platelet-based assays is essential to characterize the anticoagulant activity of this compound.

Data Presentation: In Vitro Anticoagulant Activity of this compound

The following tables summarize the quantitative effects of this compound on various coagulation parameters.

Table 1: Effect of this compound on Clotting Assays

AssayParameterValue (µmol/L)Plasma TypeReference(s)
Activated Partial Thromboplastin Time (aPTT)IC50 (concentration to double clotting time)0.46Adult[6]
IC500.47Cord[6]
Prothrombin Time (PT)IC50 (Thromboplastin S)0.9Human[7]
IC50 (Thromboplastin HS)0.9Human[7]
IC50 (Nycotest PT - Owren)2.2Human[7]
IC50 (SPA 50 - Owren)2.9Human[7]
Thrombin Time (TT)-Steep, linear prolongation with increasing concentrationHealthy Male Volunteers[8]
Thrombin Generation Assay (TGA)IC50 (ETP suppression)0.70Adult[9][10]
IC50 (ETP suppression)0.27Cord[9][10]
IC50 (doubling of lag time)0.52Adult[9][10]
IC50 (doubling of lag time)0.44Cord[9][10]

Table 2: Effect of this compound on Platelet Aggregation

AgonistParameterValue (nM)Platelet SourceReference(s)
ThrombinInhibition of aggregationDose-dependentWashed Human Platelets[9]
Thrombin (low doses)Stimulation of aggregation0.01 - 0.04Washed Human Platelets[5][9]
Experimental Protocols: In Vitro Assays

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Platelet-poor plasma is incubated with a contact activator and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation after the addition of calcium is measured.[11]

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at 2500 x g for 15 minutes.[12]

  • Reagent Preparation: Reconstitute and pre-warm the aPTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[12][13]

  • Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette.[14] b. Add 100 µL of the pre-warmed aPTT reagent.[14] c. Incubate the mixture for 3 to 5 minutes at 37°C.[14] d. Forcibly add 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a timer.[15] e. Record the time in seconds for the formation of a fibrin clot.[15]

  • Dose-Response Analysis: Perform the assay with a range of this compound concentrations (e.g., 0.05 - 1 µmol/L) spiked into the plasma to determine the concentration-dependent prolongation of the aPTT.[6]

The PT assay assesses the extrinsic and common pathways of coagulation.

Principle: Tissue factor (thromboplastin) is added to platelet-poor plasma in the presence of calcium, and the time to clot formation is measured.[16]

Protocol:

  • Sample Preparation: Use platelet-poor plasma (PPP) as prepared for the aPTT assay.[17]

  • Reagent Preparation: Reconstitute and pre-warm the PT reagent (containing tissue factor and phospholipids) and CaCl₂ to 37°C.[17]

  • Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette.[18] b. Incubate for 1-2 minutes at 37°C.[18] c. Add 200 µL of the pre-warmed PT reagent (which often contains calcium) and simultaneously start a timer.[19] d. Record the time in seconds for the clot to form.[19]

  • Dose-Response Analysis: Test a range of this compound concentrations (e.g., 0.1 - 2.0 µmol/L) to determine the IC50, the concentration that doubles the prothrombin time.[7]

The TT assay specifically measures the time it takes for fibrinogen to convert to fibrin.

Principle: A standard amount of thrombin is added to platelet-poor plasma, and the time to clot formation is measured. This assay is highly sensitive to thrombin inhibitors.[16]

Protocol:

  • Sample Preparation: Use platelet-poor plasma (PPP).[20]

  • Reagent Preparation: Reconstitute and pre-warm the thrombin reagent (bovine or human) to 37°C.[20]

  • Assay Procedure (Manual Method): a. Pipette 200 µL of PPP into a pre-warmed coagulometer cuvette.[21] b. Incubate for 3 minutes at 37°C.[21] c. Add 100 µL of the pre-warmed thrombin reagent and simultaneously start a timer.[17] d. Record the clotting time in seconds.[17]

  • Dose-Response Analysis: A steep, linear dose-response is expected.[8] Evaluate a range of this compound concentrations to characterize this relationship.

This assay provides a quantitative measure of the direct inhibition of thrombin activity.

Principle: A known amount of thrombin is incubated with the plasma sample containing this compound. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the this compound concentration.[12][22]

Protocol:

  • Sample and Reagent Preparation: Prepare PPP, this compound standards, and controls. Reconstitute and pre-warm thrombin and the chromogenic substrate to 37°C.[23]

  • Assay Procedure (Microplate Method): a. In a 96-well plate, mix 50 µL of plasma sample (or standard/control) with 50 µL of thrombin chromogenic substrate and incubate at 37°C for 1 minute.[23] b. Add 50 µL of pre-heated purified human thrombin and incubate at 37°C for 2 minutes.[23] c. Stop the reaction by adding an acid solution (e.g., 20% acetic acid).[23] d. Measure the absorbance at 450 nm using a microplate reader.[23]

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the known this compound concentrations. Use this curve to determine the concentration of this compound in the test samples.

This assay assesses the effect of this compound on thrombin-induced platelet aggregation.

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of an agonist like thrombin, platelets aggregate, causing the turbidity of the sample to decrease and light transmission to increase.[8][24]

Protocol:

  • Sample Preparation: a. Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[24] b. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes) to serve as a blank.[1]

  • Assay Procedure: a. Adjust the aggregometer with PPP (100% transmission) and PRP (0% transmission).[8] b. Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and pre-warm to 37°C. c. Add 50 µL of the desired concentration of this compound or vehicle control and incubate for 10-30 minutes.[9] d. Add a sub-maximal concentration of a platelet agonist (e.g., thrombin) to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Quantify the extent of aggregation as the maximum percentage change in light transmission or the area under the curve. Determine the concentration-dependent inhibition by this compound.

In Vivo Pharmacodynamic Models

Animal models of thrombosis are crucial for evaluating the in vivo efficacy of this compound.

Data Presentation: In Vivo Antithrombotic Efficacy of this compound

Table 3: Effect of this compound in a Rat Venous Thrombosis Model

ModelDrug AdministrationDose (µmol/kg)EffectReference(s)
Ferric Chloride-induced Vena Cava ThrombosisSubcutaneous0.5Significant reduction in thrombus weight[22]
Ferric Chloride-induced Vena Cava ThrombosisOral (Xithis compound)2.5 - 20Dose-dependent decrease in thrombus weight (ID50 ≈ 15 µmol/kg)[25]
Experimental Protocol: Ferric Chloride-Induced Venous Thrombosis in Rats

This model is widely used to induce venous thrombosis and assess the efficacy of antithrombotic agents.

Principle: Topical application of ferric chloride to the vena cava causes endothelial injury, leading to the formation of an occlusive thrombus.[4]

Protocol:

  • Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (or similar strain) using an appropriate anesthetic (e.g., isoflurane).[4] b. Perform a midline laparotomy to expose the inferior vena cava.

  • Thrombus Induction: a. Carefully isolate a segment of the inferior vena cava. b. Create a partial stasis by placing a ligature around the vena cava.[25] c. Apply a piece of filter paper saturated with ferric chloride solution (e.g., 50%) to the adventitial surface of the exposed vein for a defined period (e.g., 10 minutes).[26] d. Remove the filter paper and rinse the area with saline.

  • Drug Administration: a. Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection 30 minutes prior to thrombus induction).[22] Doses can range from 0.5 to 20 µmol/kg.[22][25]

  • Thrombus Evaluation: a. After a set period (e.g., 3-5 hours), euthanize the animal.[22][25] b. Carefully excise the thrombosed segment of the vena cava. c. Isolate and weigh the wet thrombus.

  • Data Analysis: Compare the mean thrombus weight between the this compound-treated and control groups to determine the percentage of thrombus inhibition.

Visualizations

Signaling Pathway of this compound's Anticoagulant Effect

Melagatran_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet Platelet Thrombin->Platelet Activation Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization This compound This compound This compound->Thrombin Direct Inhibition This compound->Platelet Indirect Inhibition ActivatedPlatelet Activated Platelet (Aggregation) Platelet->ActivatedPlatelet

Caption: Mechanism of action of this compound as a direct thrombin inhibitor.

Experimental Workflow for In Vitro aPTT Assay

aPTT_Workflow start Start sample_prep Prepare Platelet-Poor Plasma (PPP) and this compound dilutions start->sample_prep incubation1 Pipette PPP and aPTT reagent into cuvette sample_prep->incubation1 reagent_prep Pre-warm aPTT reagent and CaCl2 to 37°C clot_initiation Add pre-warmed CaCl2 and start timer reagent_prep->clot_initiation incubation2 Incubate at 37°C for 3-5 minutes incubation1->incubation2 incubation2->clot_initiation measurement Measure time to clot formation clot_initiation->measurement end End measurement->end

Caption: A typical workflow for determining the aPTT of plasma samples with this compound.

Logical Relationship of a Dose-Response Analysis

Dose_Response_Logic cluster_input Input Variables cluster_experiment Experimental Measurement cluster_analysis Data Analysis Melagatran_Conc This compound Concentration (e.g., 0.1, 0.5, 1, 2, 5 µM) Coagulation_Assay Perform Coagulation Assay (e.g., aPTT, PT) Melagatran_Conc->Coagulation_Assay Clotting_Time Measure Clotting Time (seconds) Coagulation_Assay->Clotting_Time Plot Plot Clotting Time vs. log(this compound Concentration) Clotting_Time->Plot Curve_Fit Fit a non-linear regression curve Plot->Curve_Fit IC50 Determine IC50 (Concentration for 2x increase in clotting time) Curve_Fit->IC50 Conclusion Conclusion IC50->Conclusion Quantifies Potency

Caption: Logical flow for a dose-response analysis to determine the IC50 of this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of Melagatran in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming solubility issues with Melagatran in experimental buffers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

This compound has low aqueous solubility. While specific quantitative data in common laboratory buffers is not extensively published, its predicted water solubility is approximately 0.117 mg/mL. Its solubility is also pH-dependent due to its acidic and basic pKa values (approximately 3.2 and 11.48, respectively).

Q2: I am having trouble dissolving this compound in my phosphate-buffered saline (PBS) solution. What am I doing wrong?

Directly dissolving this compound in aqueous buffers like PBS can be challenging due to its low solubility. A common and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Q3: What is the recommended solvent for making a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a stock solution of this compound. It has a reported solubility of 1-10 mg/mL in DMSO.[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxicity.[2][3] Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q5: Can I use other organic solvents to dissolve this compound?

While DMSO is the most commonly cited solvent, other organic solvents like ethanol and dimethylformamide (DMF) could potentially be used. However, their suitability and the achievable concentration of this compound would need to be empirically determined. For the prodrug Xithis compound, solubility in ethanol and DMF is approximately 1 mg/mL and 5 mg/mL, respectively.[4]

Q6: How does pH affect the solubility of this compound?

This compound has both an acidic and a basic functional group, with pKa values of approximately 3.2 (strongest acidic) and 11.48 (strongest basic).[5] This means its solubility is expected to be lowest around its isoelectric point and will increase in more acidic or basic solutions. Therefore, adjusting the pH of your buffer may improve solubility.

Q7: Are there any other methods to improve this compound's solubility in aqueous buffers?

Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., polyethylene glycol) and cyclodextrins.[6][7][8]

Troubleshooting Guide

Issue: Precipitate forms when diluting the DMSO stock solution into my aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Reduce the final concentration: Try diluting your DMSO stock solution further into the aqueous buffer.

    • Increase the percentage of co-solvent: If your experimental system allows, you can increase the proportion of DMSO in your final solution (while being mindful of its potential effects on your experiment). For the prodrug Xithis compound, a 1:1 solution of DMSO:PBS has been used.[4]

    • Use a different buffer or adjust the pH: this compound's solubility is pH-dependent. Experiment with buffers of different pH values to see if solubility improves.

    • Warm the solution gently: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the thermal stability of this compound.

    • Use sonication: Brief sonication can help to break up aggregates and facilitate dissolution.

Issue: I am observing unexpected results in my experiment that I suspect are due to the solvent.
  • Possible Cause: The organic solvent (e.g., DMSO) is affecting the biological system being studied.

  • Troubleshooting Steps:

    • Perform a vehicle control: Always include a control group that is treated with the same concentration of the solvent used to dissolve this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.

    • Minimize the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your experimental setup.

    • Consider alternative solubilization methods: If the solvent effects are significant and cannot be mitigated, explore other methods such as using cyclodextrins or different co-solvents.

Data Presentation

PropertyValueSource
Molecular Weight429.51 g/mol [1]
Predicted Water Solubility0.117 mg/mL
pKa (Strongest Acidic)~3.2
pKa (Strongest Basic)~11.48
Solubility in DMSO1-10 mg/mL

Note: The solubility of this compound in specific experimental buffers has not been extensively reported. The data presented for water solubility is a predicted value. Researchers should empirically determine the solubility in their specific buffer system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Warm the this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the desired volume of the this compound stock solution to achieve the final working concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Continue to vortex for a few minutes to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your experiment. It is generally not recommended to store dilute aqueous solutions of this compound for extended periods.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store buffer Prepare Aqueous Buffer add_stock Slowly Add Stock to Buffer (while vortexing) buffer->add_stock check Check for Precipitation add_stock->check ready Solution Ready for Use check->ready No troubleshoot Troubleshoot check->troubleshoot Yes troubleshooting_workflow start Precipitation Observed c1 Is final concentration too high? start->c1 a1 Reduce final concentration c1->a1 Yes c2 Is co-solvent percentage too low? c1->c2 No end Re-attempt dissolution a1->end a2 Increase co-solvent % (if possible) c2->a2 Yes c3 Is pH optimal? c2->c3 No a2->end a3 Test different buffer pH c3->a3 No c4 Have physical methods been tried? c3->c4 Yes a3->end a4 Gently warm or sonicate c4->a4 No c4->end Yes a4->end

References

Mitigating potential interference in Melagatran binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Melagatran binding assays. Find answers to frequently asked questions and detailed protocols to mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a direct, competitive, and reversible inhibitor of thrombin.[1] It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[1] This inhibition does not require any co-factors.[1]

Q2: What are the most common sources of interference in this compound binding assays?

The most common sources of interference in coagulation and binding assays are pre-analytical variables related to the sample quality. These include:

  • Hemolysis: The rupture of red blood cells, which can release intracellular components that interfere with assay results.[2][3][4]

  • Lipemia: High concentrations of lipids in the sample, which can cause turbidity and interfere with optical measurements.[3][5]

  • Hyperbilirubinemia (Icterus): High levels of bilirubin, which can cause spectral interference.[3][5]

  • Presence of other anticoagulants: Co-administration of other anticoagulant drugs can lead to cumulative effects and interfere with the accurate measurement of this compound's activity.[6][7]

  • Plasma Proteins: While this compound itself has low plasma protein binding, variations in plasma protein levels or the presence of substances that alter protein binding can potentially affect the unbound, active fraction of other drugs in the sample.

Q3: My assay is showing unexpected results. What are the first troubleshooting steps I should take?

Start by reviewing your sample collection and handling procedures. Improper technique is a major source of pre-analytical error.[8] Ensure that you are following the recommended guidelines for venipuncture, tube filling, and sample mixing.[9] Verify that your assay reagents are properly prepared and stored, and that the instrument is calibrated and functioning correctly.

Troubleshooting Guides

Issue 1: Suspected Hemolysis Interference

Symptoms:

  • Pink or red appearance of plasma or serum.

  • Inaccurate or inconsistent assay results, potentially showing falsely decreased or increased thrombin inhibition.

Background: Hemolysis can interfere with coagulation assays through several mechanisms. The release of hemoglobin can cause spectral interference in photometric assays.[5] Additionally, released intracellular components might activate or inhibit coagulation factors, leading to erroneous results.[2] While some studies suggest that minor hemolysis may not be clinically significant for routine coagulation tests like PT and aPTT, its impact on sensitive binding assays can be more pronounced.[2]

Mitigation and Troubleshooting Workflow:

Hemolysis_Troubleshooting Start Suspected Hemolysis (Visual Inspection) Check_Sample Visually Inspect Sample for Pink/Red Color Start->Check_Sample Check_H_Index If available, check Hemolysis Index (H-Index) on automated analyzer Check_Sample->Check_H_Index Reject_Sample Reject Sample and Request Redraw Check_H_Index->Reject_Sample H-Index > Threshold or Gross Hemolysis Document_and_Proceed Document Hemolysis Level and Proceed with Caution Check_H_Index->Document_and_Proceed H-Index < Threshold and Slight Hemolysis Recollect_Sample Recollect Sample using Proper Phlebotomy Technique Reject_Sample->Recollect_Sample Analyze_New_Sample Analyze New Sample Recollect_Sample->Analyze_New_Sample Compare_Results Compare Results with Original Sample Analyze_New_Sample->Compare_Results Lipemia_Troubleshooting Start Suspected Lipemia (Visual Inspection) Check_Sample Visually Inspect Sample for Turbidity Start->Check_Sample Check_L_Index If available, check Lipemia Index (L-Index) on automated analyzer Check_Sample->Check_L_Index High_Speed_Centrifugation Perform High-Speed Centrifugation Check_L_Index->High_Speed_Centrifugation L-Index > Threshold or Gross Lipemia Analyze_Supernatant Carefully Aspirate and Analyze Supernatant High_Speed_Centrifugation->Analyze_Supernatant Document_and_Report Document Procedure and Report Results Analyze_Supernatant->Document_and_Report Bilirubin_Troubleshooting Start Suspected Icterus (Visual Inspection) Check_Sample Visually Inspect Sample for Dark Yellow/Brown Color Start->Check_Sample Check_I_Index If available, check Icterus Index (I-Index) on automated analyzer Check_Sample->Check_I_Index Dilution_Protocol Consider Sample Dilution with a Suitable Buffer Check_I_Index->Dilution_Protocol I-Index > Threshold Alternative_Method Consider Alternative Assay Method if Available Check_I_Index->Alternative_Method Severe Interference Reanalyze_and_Correct Re-analyze and Apply Dilution Factor Dilution_Protocol->Reanalyze_and_Correct Document_and_Report Document Procedure and Report Results Reanalyze_and_Correct->Document_and_Report Alternative_Method->Document_and_Report Melagatran_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactive_Complex Thrombin-Melagatran Inactive Complex Thrombin->Inactive_Complex Fibrin Fibrin Fibrinogen->Fibrin Polymerization This compound This compound This compound->Inactive_Complex Inactive_Complex->Thrombin Reversible Inhibition Chromogenic_Assay_Workflow Sample Patient Plasma (containing this compound) Reagent_Addition Add excess Thrombin and Chromogenic Substrate Sample->Reagent_Addition Incubation Incubate Reagent_Addition->Incubation Measurement Measure Color Change (Spectrophotometer) Incubation->Measurement Calculation Calculate this compound Concentration (inversely proportional to color) Measurement->Calculation

References

Validation & Comparative

A Comparative Analysis of the Anticoagulant Effects of Melagatran and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant properties of Melagatran, the active form of the oral direct thrombin inhibitor Xithis compound, and Warfarin, a long-standing vitamin K antagonist. The information presented is based on data from clinical trials and in vitro studies, offering insights into their mechanisms of action, effects on coagulation parameters, and clinical efficacy and safety profiles.

Executive Summary

This compound, a direct thrombin inhibitor, and Warfarin, a vitamin K antagonist, achieve anticoagulation through distinct biochemical pathways. Clinical trials have demonstrated that Xithis compound (which is converted to this compound in the body) has a predictable anticoagulant response, removing the need for routine coagulation monitoring that is essential for Warfarin therapy. While this compound showed non-inferiority to Warfarin in preventing thromboembolic events, its development was halted due to concerns of hepatotoxicity. This guide delves into the experimental data that defined their comparative profiles.

Data Presentation: Quantitative Comparison

Direct comparative data on INR and aPTT values from a single clinical trial cohort are scarce, primarily because the predictable pharmacokinetics of this compound meant that routine coagulation monitoring was not a standard part of its clinical trial protocols. However, based on available in vitro studies and clinical trial data for Warfarin, the following tables summarize the key quantitative findings.

Table 1: Comparative Effects on Coagulation Parameters

ParameterThis compoundWarfarinKey Considerations
International Normalized Ratio (INR) Not a reliable measure for monitoring. The effect is highly dependent on the PT reagent used.[1]The primary parameter for monitoring therapeutic effect.[2][3][4][5][6]The same concentration of this compound can produce widely varying INR results depending on the assay.[1]
Activated Partial Thromboplastin Time (aPTT) Dose-dependent prolongation.[7]Can be prolonged, especially at higher INR values.[8]aPTT is more sensitive to the effects of direct thrombin inhibitors like this compound.
Therapeutic Monitoring Not routinely required due to predictable pharmacokinetics.[9]Frequent monitoring of INR is essential to maintain the therapeutic range.[2][3][4][5][6]

Table 2: Clinical Outcomes in Venous Thromboembolism (VTE) Prophylaxis (Major Orthopedic Surgery)

OutcomeXithis compound (36 mg b.i.d.)Warfarin (Target INR 2.0-3.0)Relative Risk (RR) [95% CI]
Total VTE Lower frequencyHigher frequency0.72 [0.64-0.81][10][11]
Major Bleeding Similar incidenceSimilar incidenceNo significant difference[10][11]
Severe Bleeding Similar incidenceSimilar incidenceNo significant difference[10][11]

Table 3: Clinical Outcomes in the Treatment of Deep Vein Thrombosis (DVT) - THRIVE Study

OutcomeXithis compound (36 mg b.i.d.)Enoxaparin/Warfarin (Target INR 2.0-3.0)Absolute Difference [95% CI]
Recurrent VTE 2.1%2.0%0.2% [-1.0% to 1.3%][12][13]
Major Bleeding 1.3%2.2%-1.0% [-2.1% to 0.1%][12][13]

Experimental Protocols

Prophylaxis of Venous Thromboembolism in Major Orthopedic Surgery

A systematic review of randomized controlled trials compared Xithis compound with Warfarin for the prevention of VTE in patients undergoing major orthopedic surgery.[10][11]

  • Study Design: Double-blind, randomized controlled trials.

  • Patient Population: Patients undergoing total knee or hip replacement surgery.

  • Intervention:

    • Xithis compound group: Oral Xithis compound (24 mg or 36 mg twice daily) initiated post-surgery.[10][11]

    • Warfarin group: Oral Warfarin initiated the evening of the surgery with a target INR of 2.0-3.0.[2][3][4][5][6]

  • Primary Outcome: Total venous thromboembolism (VTE), including deep vein thrombosis (DVT) at any site, pulmonary embolism (PE), or unexplained death.[10][11]

  • Safety Outcome: Bleeding events, categorized as major or severe.[10][11]

  • Coagulation Monitoring: INR was monitored in the Warfarin group to ensure the target therapeutic range was maintained. Coagulation parameters were not routinely monitored for the Xithis compound group.

Treatment of Acute Deep Vein Thrombosis (THRIVE Study)

The Thrombin Inhibitor in Venous Thromboembolism (THRIVE) Treatment Study was a randomized, double-blind, non-inferiority trial.[12][13]

  • Study Design: Randomized, double-blind, non-inferiority trial.

  • Patient Population: Patients with acute deep vein thrombosis, with or without pulmonary embolism.

  • Intervention:

    • Xithis compound group: Oral Xithis compound (36 mg twice daily) for 6 months.[12][13]

    • Standard therapy group: Subcutaneous enoxaparin followed by oral Warfarin, with the dose adjusted to maintain an INR of 2.0-3.0, for 6 months.[12][13]

  • Primary Efficacy Outcome: Recurrent VTE.

  • Primary Safety Outcome: Major bleeding events.

  • Coagulation Monitoring: INR was monitored in the Warfarin group. Sham INR measurements were performed in the Xithis compound group to maintain blinding.

Mandatory Visualization

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Outcome Assessment Patient_Population Patients undergoing major orthopedic surgery or with acute DVT Randomization Randomized Allocation Patient_Population->Randomization Melagatran_Arm Oral Xithis compound (fixed dose, no monitoring) Randomization->Melagatran_Arm Warfarin_Arm Oral Warfarin (dose-adjusted to target INR) Randomization->Warfarin_Arm Efficacy_Endpoint Thromboembolic Events (VTE, Stroke) Melagatran_Arm->Efficacy_Endpoint Safety_Endpoint Bleeding Events Melagatran_Arm->Safety_Endpoint Warfarin_Arm->Efficacy_Endpoint Warfarin_Arm->Safety_Endpoint

Caption: Experimental workflow for clinical trials comparing this compound and Warfarin.

Signaling_Pathways cluster_warfarin Warfarin Pathway cluster_this compound This compound Pathway Warfarin Warfarin VKORC1 Vitamin K Epoxide Reductase Warfarin->VKORC1 inhibits Vitamin_K_reduced Reduced Vitamin K Vitamin_K_oxidized Oxidized Vitamin K Vitamin_K_reduced->Vitamin_K_oxidized Clotting_Factors Factors II, VII, IX, X (Inactive) Vitamin_K_reduced->Clotting_Factors activates Vitamin_K_oxidized->VKORC1 Active_Clotting_Factors Factors II, VII, IX, X (Active) Coagulation_Cascade_W Coagulation Cascade Active_Clotting_Factors->Coagulation_Cascade_W This compound This compound Thrombin Thrombin (Factor IIa) This compound->Thrombin directly inhibits Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin converts to Coagulation_Cascade_M Coagulation Cascade Coagulation_Cascade_M->Thrombin

Caption: Anticoagulation signaling pathways of Warfarin and this compound.

References

Cross-validation of different assays for measuring Melagatran activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common coagulation assays for the quantification of Melagatran activity. This compound, the active form of the oral direct thrombin inhibitor Xithis compound, requires precise monitoring in research and preclinical settings.[1][2] This document outlines the performance of various assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and its Mechanism of Action

This compound is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[2][3][4] Unlike indirect thrombin inhibitors, its activity is independent of antithrombin.[1][5] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback activation of Factors V, VIII, and XI.[2][3][4] By binding to the active site of both free and clot-bound thrombin, this compound effectively inhibits these procoagulant activities.[2][3][4]

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the inhibitory action of this compound.

Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet_Activation Platelet Activation Thrombin->Platelet_Activation Factor_V_VIII_XI Factors V, VIII, XI Activation Thrombin->Factor_V_VIII_XI This compound This compound This compound->Thrombin Inhibition Fibrin Fibrin Fibrinogen->Fibrin Clot_Formation Clot Formation Fibrin->Clot_Formation Platelet_Activation->Clot_Formation

Caption: Mechanism of Action of this compound in the Coagulation Cascade.

Comparison of Assay Performance

The selection of an appropriate assay for measuring this compound activity is critical and depends on the specific requirements of the study, such as sensitivity, linear range, and practicality. This section compares the performance of four common coagulation assays: Ecarin Clotting Time (ECT), Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Chromogenic Anti-IIa Assay.

AssayPrincipleSensitivity to this compoundLinearitySuitability for Monitoring
Ecarin Clotting Time (ECT) Measures the time to clot formation after activation of prothrombin to meizothrombin by ecarin.[6][7]High and specific for direct thrombin inhibitors.[1][8]Linear dose-response relationship.[9]Excellent: Considered a reliable method for quantifying direct thrombin inhibitor activity.[8][10]
Activated Partial Thromboplastin Time (aPTT) Measures the clotting time of the intrinsic and common pathways.[11][12]Moderate, but can be insensitive at higher concentrations.[1][13]Non-linear response, especially at higher concentrations.[13]Limited: Can be used for qualitative assessment but is not ideal for precise quantification due to its non-linearity.[8][13]
Prothrombin Time (PT) Measures the clotting time of the extrinsic and common pathways.[14][15]Low and highly variable depending on the thromboplastin reagent used.[8][13][15]Poor correlation with this compound concentration.[8]Not Recommended: Unsuitable for monitoring this compound activity due to low sensitivity and high variability.[8][15]
Chromogenic Anti-IIa Assay Measures the residual activity of a known amount of thrombin after inhibition by the drug, using a chromogenic substrate.[16]High and specific.[17]Good linearity over a defined concentration range.[17]Excellent: Provides a quantitative measure of inhibitor activity and is suitable for high-throughput applications.[17]

IC50 Values for this compound in Different Assays

The concentration of this compound required to double the baseline clotting time (IC50) is a key indicator of assay sensitivity.

AssayIC50 (µmol/L) in Adult PlasmaReference
Ecarin Clotting Time (ECT) 0.56[1]
Activated Partial Thromboplastin Time (aPTT) 0.46[1]
Prothrombin Time (PT) 0.9 - 2.9 (highly reagent dependent)[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Ecarin Clotting Time (ECT)

  • Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), specifically converts prothrombin to meizothrombin.[6][7] Direct thrombin inhibitors like this compound inhibit meizothrombin, thus prolonging the clotting time.[6]

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Pre-warm the PPP sample and ecarin reagent to 37°C.

    • Add a defined volume of ecarin solution (e.g., 5 Ecarin units/mL final concentration) to the plasma sample.[6]

    • Simultaneously, initiate a timer and measure the time until a fibrin clot is formed. This can be detected visually or with an automated coagulometer.

    • A calibration curve can be constructed using plasma samples spiked with known concentrations of this compound.[6]

2. Activated Partial Thromboplastin Time (aPTT)

  • Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.[11][18] It measures the time taken for a plasma sample to clot after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid (partial thromboplastin).[12]

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood.

    • Incubate a mixture of PPP and a partial thromboplastin reagent containing a contact activator at 37°C.

    • After a specified incubation time, add calcium chloride (CaCl₂) to initiate the clotting cascade.

    • Measure the time until clot formation.

3. Prothrombin Time (PT)

  • Principle: The PT assay assesses the extrinsic and common pathways of coagulation.[14] It measures the clotting time after the addition of thromboplastin (a mixture of tissue factor and phospholipids) and calcium to a plasma sample.

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood.

    • Pre-warm the PPP sample and the PT reagent (thromboplastin) to 37°C.

    • Add the thromboplastin reagent to the plasma sample and simultaneously start a timer.

    • Measure the time until clot formation.

4. Chromogenic Anti-IIa Assay

  • Principle: This assay quantifies the activity of direct thrombin inhibitors by measuring the residual amount of active thrombin.[16] A known excess of thrombin is added to the plasma sample containing this compound. After an incubation period, a chromogenic substrate specific for thrombin is added. The amount of color produced is inversely proportional to the concentration of the inhibitor.

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood.

    • Dilute the plasma sample with a specific buffer.

    • Add a known, excess amount of human thrombin to the diluted plasma and incubate at 37°C.

    • Add a thrombin-specific chromogenic substrate.

    • Measure the rate of color development (change in absorbance over time) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

    • The concentration of this compound is determined from a calibration curve prepared with known concentrations of the drug.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of different assays for measuring this compound activity.

start Start prep_plasma Prepare Pooled Normal Plasma start->prep_plasma spike_this compound Spike Plasma with Known This compound Concentrations prep_plasma->spike_this compound perform_assays Perform Assays spike_this compound->perform_assays ect ECT perform_assays->ect aptt aPTT perform_assays->aptt pt PT perform_assays->pt chromogenic Chromogenic Anti-IIa perform_assays->chromogenic collect_data Collect and Record Data (Clotting Times / Absorbance) ect->collect_data aptt->collect_data pt->collect_data chromogenic->collect_data analyze_data Analyze Data collect_data->analyze_data dose_response Generate Dose-Response Curves analyze_data->dose_response ic50 Calculate IC50 Values analyze_data->ic50 linearity Assess Linearity analyze_data->linearity compare Compare Assay Performance dose_response->compare ic50->compare linearity->compare end End compare->end

Caption: Workflow for the Cross-Validation of this compound Activity Assays.

Conclusion

The cross-validation of different assays reveals significant differences in their suitability for measuring this compound activity. The Ecarin Clotting Time (ECT) and Chromogenic Anti-IIa assays demonstrate superior performance in terms of sensitivity, specificity, and linearity, making them the recommended methods for accurate quantification of this compound. The aPTT may serve as a qualitative or semi-quantitative measure, but its non-linear response limits its utility. The Prothrombin Time (PT) assay is not recommended for monitoring this compound due to its low sensitivity and high variability. The choice of assay should be guided by the specific needs of the research, balancing the requirements for precision, throughput, and cost.

References

Melagatran's Efficacy in Thrombosis: A Comparative Analysis of Arterial and Venous Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Melagatran, the active form of the oral direct thrombin inhibitor Xithis compound, in preclinical models of arterial and venous thrombosis. Due to the limited availability of head-to-head preclinical studies, this comparison is based on data from separate investigations in relevant animal models. The findings are supplemented with data from key clinical trials in venous thromboembolism (VTE) to provide a broader context for this compound's antithrombotic activity.

Executive Summary

This compound, a potent direct thrombin inhibitor, has demonstrated efficacy in preventing both arterial and venous thrombosis in preclinical models. In a rabbit model of arterial thrombosis, this compound produced a dose-dependent increase in patency and blood flow, suggesting its potential in preventing platelet-rich thrombi characteristic of arterial events. In a rat model of venous thrombosis, this compound effectively reduced thrombus weight, indicating its utility in preventing fibrin-rich venous clots. Clinical trials have further established the efficacy of the prodrug Xithis compound in the prevention and treatment of VTE, where it was found to be comparable to standard anticoagulants like enoxaparin and warfarin. However, it is important to note that Xithis compound was withdrawn from the market due to concerns about hepatotoxicity.

Data Presentation

Table 1: Preclinical Efficacy of this compound in an Arterial Thrombosis Model

Data from a rabbit model of arterial thrombosis induced by balloon injury and stasis. Efficacy was assessed by monitoring patency and blood flow.

Treatment GroupTotal Dose (nmol/kg)Patency (%)Blood Flow (mL/min)
Saline-00
This compound78255 ± 2
This compound1566712 ± 3
This compound31310020 ± 4
Hirudin18337 ± 3
Hirudin548315 ± 4
Hirudin10710022 ± 5

This table presents an indirect comparison of data compiled from a study on the benefit-to-risk profile of this compound in a rabbit arterial thrombosis model.[1]

Table 2: Preclinical Efficacy of this compound in a Venous Thrombosis Model

Data from a rat model of venous thrombosis in the vena cava induced by ferric chloride and stenosis. Efficacy was assessed by measuring thrombus wet weight.

Treatment GroupDose (µmol/kg, s.c.)Mean Thrombus Weight (mg)% Inhibition of Thrombus Formation
Vehicle (Saline)-25.4 ± 3.1-
This compound in Saline0.512.7 ± 2.550%
This compound in Cyclodextrin0.516.5 ± 2.835%
This compound in Poloxamer0.513.2 ± 2.948%

*p < 0.05 compared to vehicle. This table is based on data from a study evaluating different vehicle formulations for this compound in a rat venous thrombosis model.[2]

Table 3: Summary of Key Clinical Trial Outcomes for Xithis compound in Venous Thromboembolism (VTE)
Trial (Indication)ComparatorXithis compound/Melagatran RegimenVTE Recurrence Rate (Xithis compound/Melagatran)VTE Recurrence Rate (Comparator)Major Bleeding Rate (Xithis compound/Melagatran)Major Bleeding Rate (Comparator)
THRIVE Treatment Study (DVT Treatment)Enoxaparin/Warfarin36 mg oral b.i.d. for 6 months2.1%2.0%1.3%2.2%
METHRO III (VTE Prevention after Major Orthopedic Surgery)Enoxaparin3 mg s.c. post-op, then 24 mg oral b.i.d.31.0%27.3%ComparableComparable
EXPRESS Study (VTE Prevention after Major Orthopedic Surgery)Enoxaparin2 mg s.c. pre-op, 3 mg s.c. post-op, then 24 mg oral b.i.d.20.3%26.6%More 'excessive bleeding'Less 'excessive bleeding'

This table summarizes findings from large-scale clinical trials. The THRIVE study showed non-inferiority to standard therapy for DVT treatment.[3] The METHRO III and EXPRESS studies evaluated different regimens for VTE prophylaxis after orthopedic surgery, with varying results compared to enoxaparin.[4]

Experimental Protocols

Arterial Thrombosis Model (Rabbit)

A model of arterial thrombosis was induced in rabbits by a combination of balloon injury to the distal aorta followed by the creation of a stenosis to reduce blood flow.[1]

  • Anesthesia and Surgical Preparation: Rabbits were anesthetized, and the distal aorta was carefully exposed.

  • Vessel Injury: A balloon catheter was inserted into the aorta and inflated to induce endothelial injury.

  • Stenosis Creation: A silk ligature was placed around the aorta distal to the injured segment to create a stenosis, reducing blood flow and promoting thrombus formation.

  • Drug Administration: this compound, hirudin, or saline was administered intravenously over 90 minutes.

  • Monitoring: Blood flow and vessel patency were continuously monitored using ultrasonic flow probes placed distal to the stenosis.

  • Endpoint: The primary endpoints were the maintenance of blood flow and vessel patency over the observation period.

Venous Thrombosis Model (Rat)

A rat model of venous thrombosis was established in the inferior vena cava using a combination of chemical injury and stasis.[2]

  • Anesthesia and Surgical Preparation: Rats were anesthetized, and a midline laparotomy was performed to expose the inferior vena cava.

  • Stenosis: A ligature was placed around the vena cava to induce partial stenosis.

  • Chemical Injury: A filter paper saturated with ferric chloride solution was applied to the external surface of the stenosed vena cava for a short duration to induce endothelial damage.

  • Drug Administration: this compound dissolved in different vehicles or vehicle alone was administered subcutaneously 30 minutes prior to the induction of thrombosis.

  • Thrombus Formation and Harvesting: The surgical site was closed, and after 5 hours, the animals were re-anesthetized. The thrombosed segment of the vena cava was isolated, and the thrombus was carefully removed.

  • Endpoint: The wet weight of the harvested thrombus was measured to quantify the extent of thrombosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_arterial cluster_prep Surgical Preparation cluster_induction Thrombosis Induction cluster_intervention Intervention cluster_monitoring Monitoring & Endpoint anesthesia Anesthesia exposure Aorta Exposure anesthesia->exposure injury Balloon Catheter Injury exposure->injury stenosis Stenosis Creation injury->stenosis drug IV Administration (this compound/Hirudin/Saline) stenosis->drug monitoring Continuous Blood Flow & Patency Monitoring drug->monitoring endpoint Efficacy Assessment monitoring->endpoint

Caption: Experimental workflow for the rabbit arterial thrombosis model.

experimental_workflow_venous cluster_prep Surgical Preparation cluster_intervention Intervention cluster_induction Thrombosis Induction cluster_endpoint Endpoint Assessment anesthesia Anesthesia exposure Vena Cava Exposure anesthesia->exposure drug Subcutaneous Injection (this compound/Vehicle) exposure->drug stenosis Stenosis Creation drug->stenosis injury Ferric Chloride Injury stenosis->injury harvest Thrombus Harvesting (after 5 hours) injury->harvest weigh Thrombus Weight Measurement harvest->weigh

Caption: Experimental workflow for the rat venous thrombosis model.

arterial_thrombosis_pathway cluster_initiation Initiation (High Shear) cluster_platelet Platelet-Dominant Response cluster_coagulation Coagulation Amplification cluster_thrombus Thrombus Composition plaque Atherosclerotic Plaque Rupture collagen Collagen & vWF Exposure plaque->collagen adhesion Platelet Adhesion (GPIb-vWF) collagen->adhesion activation Platelet Activation adhesion->activation aggregation Platelet Aggregation (GPIIb/IIIa) activation->aggregation thrombin_gen Thrombin Generation (on platelet surface) activation->thrombin_gen thrombus Platelet-Rich 'White Thrombus' aggregation->thrombus fibrin Fibrin Formation thrombin_gen->fibrin fibrin->thrombus This compound This compound (Inhibits Thrombin) This compound->thrombin_gen

Caption: Simplified signaling pathway of arterial thrombosis.

venous_thrombosis_pathway cluster_virchow Virchow's Triad (Low Flow) cluster_coagulation Coagulation Cascade Activation cluster_thrombus Thrombus Composition stasis Venous Stasis tf Tissue Factor Expression stasis->tf hypercoag Hypercoagulability hypercoag->tf endothelial Endothelial Dysfunction endothelial->tf thrombin_burst Large-Scale Thrombin Generation tf->thrombin_burst fibrin_formation Fibrin Formation thrombin_burst->fibrin_formation rbc Red Blood Cell Trapping fibrin_formation->rbc platelets Platelet Activation fibrin_formation->platelets thrombus Fibrin-Rich 'Red Thrombus' rbc->thrombus platelets->thrombus This compound This compound (Inhibits Thrombin) This compound->thrombin_burst

Caption: Simplified signaling pathway of venous thrombosis.

References

Replicating Pivotal Clinical Trial Findings of Ximelagatran in a Lab Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and replicating the key findings of the pivotal clinical trials of ximelagatran, a direct thrombin inhibitor. It also offers a comparative analysis with contemporary oral anticoagulants. The data presented is for research and informational purposes only and does not constitute medical advice. Xithis compound was withdrawn from the market due to concerns about hepatotoxicity and is not approved for clinical use.

Introduction to Xithis compound and its Pivotal Clinical Trials

Xithis compound was the first oral direct thrombin inhibitor developed as an alternative to warfarin for the prevention of thromboembolic events. It is a prodrug that is rapidly converted to its active form, this compound.[1][2] this compound directly and competitively inhibits thrombin, the final enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin.

Pivotal clinical trials such as SPORTIF III and V evaluated xithis compound for stroke prevention in atrial fibrillation, while the METHRO and EXULT studies assessed its efficacy in preventing venous thromboembolism (VTE) after major orthopedic surgery.[3][4][5][6] These trials demonstrated non-inferiority to warfarin and other standard anticoagulants but also revealed a significant risk of liver enzyme elevation, which ultimately led to the discontinuation of its development.[2][3]

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials of xithis compound and compare them with those of currently approved direct oral anticoagulants (DOACs): dabigatran, rivaroxaban, and apixaban.

Table 1: Stroke Prevention in Atrial Fibrillation

Clinical TrialDrug RegimenNPrimary Efficacy Endpoint (Stroke or Systemic Embolism)Major BleedingAll-Cause Mortality
SPORTIF V [6]Xithis compound 36 mg twice daily19601.6% per year2.5% per year3.4% per year
Warfarin (INR 2.0-3.0)19621.2% per year2.5% per year3.1% per year
RE-LY [7][8]Dabigatran 150 mg twice daily60761.11% per year3.36% per year3.64% per year
Dabigatran 110 mg twice daily60151.53% per year2.71% per year3.75% per year
Warfarin (INR 2.0-3.0)60221.69% per year3.36% per year4.13% per year
ROCKET AF [9][10]Rivaroxaban 20 mg once daily71311.7% per year (per-protocol)3.6% per year1.9% per year
Warfarin (INR 2.0-3.0)71332.2% per year (per-protocol)3.4% per year2.2% per year
ARISTOTLE [11][12]Apixaban 5 mg twice daily91201.27% per year2.13% per year3.52% per year
Warfarin (INR 2.0-3.0)90811.60% per year3.09% per year3.94% per year

Table 2: Venous Thromboembolism (VTE) Prophylaxis in Major Orthopedic Surgery

Clinical TrialDrug RegimenNPrimary Efficacy Endpoint (VTE or VTE-related death)Major Bleeding
METHRO II [4]This compound/Xithis compound (highest dose)28615.1%2.1%
Dalteparin 5000 IU once daily38128.2%1.3%
EXULT A [8]Xithis compound 36 mg twice daily-20.3%-
Warfarin (target INR 2.5)-27.6%-

Signaling Pathway

The following diagram illustrates the coagulation cascade and the mechanism of action of direct thrombin inhibitors like xithis compound (this compound).

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa VIIIa_IXa IXa + VIIIa Xa Factor Xa VIIIa_IXa->Xa TissueFactor Tissue Factor VIIa_TF VIIa + Tissue Factor TissueFactor->VIIa_TF VIIa_TF->Xa X Factor X X->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa Xithis compound Xithis compound (this compound) Xithis compound->Thrombin

Caption: Coagulation cascade and the inhibitory action of Xithis compound.

Experimental Protocols for In Vitro Replication

To replicate the anticoagulant effects of xithis compound (or its active form, this compound) and compare it with other direct thrombin inhibitors in a laboratory setting, the following standard coagulation assays can be employed.

Activated Partial Thromboplastin Time (aPTT)
  • Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. Direct thrombin inhibitors prolong the aPTT by inhibiting thrombin-mediated feedback activation of factors V, VIII, and XI, and by directly inhibiting the final step of fibrin formation.[13][14]

  • Reagents and Equipment:

    • Citrated platelet-poor plasma (PPP)

    • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

    • 0.025 M Calcium Chloride (CaCl2) solution

    • Coagulometer

    • Water bath at 37°C

    • Pipettes

  • Procedure:

    • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

    • Pipette 100 µL of PPP into a cuvette.

    • Add 100 µL of the pre-warmed aPTT reagent to the PPP.

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Add 100 µL of the pre-warmed CaCl2 solution to initiate clotting.

    • The coagulometer will measure the time taken for clot formation in seconds.

Dilute Thrombin Time (dTT)
  • Principle: The dTT is a modification of the thrombin time (TT) assay and is more sensitive for quantifying the activity of direct thrombin inhibitors. By diluting the plasma sample, the influence of other variables is minimized, providing a more direct measure of thrombin inhibition.

  • Reagents and Equipment:

    • Citrated platelet-poor plasma (PPP)

    • Pooled normal plasma (PNP)

    • Thrombin reagent (low concentration)

    • Coagulometer

    • Water bath at 37°C

    • Pipettes

  • Procedure:

    • Prepare a 1:10 dilution of the test PPP with PNP.

    • Pipette 200 µL of the diluted plasma into a cuvette and incubate at 37°C for 1-2 minutes.

    • Add 100 µL of the pre-warmed thrombin reagent to the cuvette.

    • The coagulometer will measure the time to clot formation.

Chromogenic Anti-IIa Assay
  • Principle: This assay directly measures the inhibition of thrombin (Factor IIa) activity. A known amount of thrombin is added to the plasma sample containing the inhibitor. The residual, uninhibited thrombin then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the concentration of the direct thrombin inhibitor.[15]

  • Reagents and Equipment:

    • Citrated platelet-poor plasma (PPP)

    • Thrombin reagent (Factor IIa)

    • Chromogenic substrate specific for thrombin (e.g., S-2238)

    • Tris buffer

    • Microplate reader

    • Incubator at 37°C

    • Pipettes

  • Procedure:

    • Dilute the PPP sample with Tris buffer.

    • Add a known concentration of thrombin to the diluted plasma and incubate at 37°C.

    • Add the chromogenic substrate to the mixture.

    • After a specific incubation time, stop the reaction (e.g., with acetic acid).

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • The concentration of the inhibitor is determined by comparing the absorbance to a standard curve generated with known concentrations of the drug.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating and comparing the in vitro anticoagulant activity of xithis compound (this compound) and its alternatives.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Drug_Prep Prepare stock solutions of Xithis compound (this compound) and other DOACs Spiking Spike PPP with varying concentrations of each drug Drug_Prep->Spiking Plasma_Prep Prepare pooled normal platelet-poor plasma (PPP) Plasma_Prep->Spiking aPTT Perform aPTT assay Spiking->aPTT dTT Perform dTT assay Spiking->dTT AntiIIa Perform Chromogenic Anti-IIa assay Spiking->AntiIIa Dose_Response Generate dose-response curves (Clotting time vs. Drug concentration) aPTT->Dose_Response dTT->Dose_Response AntiIIa->Dose_Response Comparison Compare the anticoagulant potency (e.g., IC50 values) Dose_Response->Comparison

Caption: In vitro workflow for comparing anticoagulant effects.

Conclusion

While xithis compound showed promise as an oral anticoagulant, its association with hepatotoxicity led to its withdrawal. This guide provides the necessary background and experimental framework for researchers to replicate its core anticoagulant effects in a controlled laboratory setting and to perform comparative studies with currently available DOACs. Such studies are valuable for understanding the structure-activity relationships of direct thrombin inhibitors and for the development of safer and more effective anticoagulant therapies. The provided protocols for aPTT, dTT, and chromogenic anti-IIa assays offer robust methods for quantifying and comparing the in vitro potency of these compounds.

References

Safety Operating Guide

Proper Disposal of Melagatran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of melagatran, a direct thrombin inhibitor.

This compound, while investigated for its anticoagulant properties, requires careful handling and disposal due to its potential hazards. Adherence to established safety protocols and waste management regulations is paramount to protect both laboratory personnel and the environment. The primary directive for this compound disposal is to treat it as a hazardous waste, managed through a licensed professional waste disposal service.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, refer to the Safety Data Sheet (SDS) for specific first-aid measures.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to ensure full compliance.

  • Waste Identification and Classification : this compound should be classified as a hazardous chemical waste. Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.

  • Containerization :

    • Place all solid this compound waste, including unused or expired material and contaminated consumables (e.g., weighing papers, pipette tips), into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed container. Ensure the container is appropriate for liquid chemical waste.

    • The container must be labeled with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from general laboratory traffic and incompatible materials.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the this compound waste.

    • Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation :

    • Maintain a detailed record of the this compound waste generated, including the quantity, date of generation, and date of disposal.

    • Retain all documentation provided by the waste disposal service, such as waste manifests, for your records.

Hazard Classification and Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This data is based on GHS classifications and should be used for hazard identification. Disposal procedures must follow the recommendation to treat this compound as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Melagatran_Disposal_Workflow start Start: This compound Waste Generated identify Identify as Hazardous Waste start->identify Step 1 segregate Segregate from Other Waste Streams identify->segregate Step 2 containerize Place in Labeled Hazardous Waste Container segregate->containerize Step 3 store Store in Secure Secondary Containment containerize->store Step 4 contact_ehs Contact EHS/ Waste Disposal Service store->contact_ehs Step 5 document Complete Waste Manifest & Documentation contact_ehs->document Step 6 pickup Waste Collected by Licensed Professional document->pickup Step 7 end_process End of Process: Proper Disposal pickup->end_process

Caption: this compound Disposal Workflow

Experimental Protocols

The procedures outlined in this document are based on standard laboratory safety and hazardous waste management protocols. No specific experimental protocols for the disposal of this compound were cited in the available safety and regulatory literature. The primary "methodology" is the adherence to the step-by-step disposal plan provided above, which is derived from established best practices for handling hazardous chemical waste in a laboratory setting. Researchers should always consult their institution-specific EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melagatran
Reactant of Route 2
Melagatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.